molecular formula C19H17N3O4S2 B2961002 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 892979-62-3

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2961002
CAS No.: 892979-62-3
M. Wt: 415.48
InChI Key: YAPKNDRFOIQOTP-UHFFFAOYSA-N
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Description

This compound features a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene core substituted at the 2-position with a methylcarbamoyl group (N-methylamide) and a 5-nitro-1-benzothiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-20-18(24)16-12-4-2-3-5-14(12)28-19(16)21-17(23)15-9-10-8-11(22(25)26)6-7-13(10)27-15/h6-9H,2-5H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPKNDRFOIQOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves multiple steps, typically starting with the construction of the benzothiophene core. Key reactions include nitration, acylation, and carbamoylation, often requiring anhydrous conditions and controlled temperatures to yield high purity.

  • Industrial Production Methods: On an industrial scale, the production is optimized for cost-effectiveness and yield. Advanced techniques like flow chemistry and catalytic processes might be employed to enhance efficiency and reduce waste. Specific reaction conditions include the use of industrial-grade solvents, catalysts, and large-scale reactors.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The nitro group can undergo reduction to form amines under specific conditions.

    • Reduction: Common reagents include palladium on carbon (Pd/C) with hydrogen gas, transforming the nitro group to an amine.

    • Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.

  • Common Reagents and Conditions:

    • Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    • Catalysts such as Pd/C for hydrogenation reactions.

  • Major Products:

    • Depending on the specific reactions, products may include various derivatives with amine groups, modified benzothiophene rings, and substituted carbamoyl groups.

4. Scientific Research Applications: N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide finds extensive applications in:

  • Chemistry: Used as a precursor for complex organic syntheses and as a model compound for studying substitution reactions.

  • Biology: Explored for potential biological activities, including antimicrobial and anticancer properties due to its structural components.

  • Medicine: Investigated for its potential role as a pharmacophore in drug design, particularly targeting specific molecular pathways.

  • Industry: Utilized in the synthesis of specialty chemicals and advanced materials due to its unique reactivity.

5. Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions at the molecular level, particularly:

  • Molecular Targets: Potential binding to proteins and enzymes, influencing biological pathways.

  • Pathways Involved: Inhibition or activation of specific enzymes, disrupting metabolic processes or signaling pathways crucial for disease progression.

6. Comparison with Similar Compounds: Compared to other benzothiophene derivatives, this compound's unique combination of nitro and carbamoyl groups imparts distinctive reactivity and biological properties. Similar compounds include:

  • N-(3-carbamoyl-4,5,6,7-tetrahydrobenzothiophen-2-yl)-benzamide

  • 5-nitro-2-benzothiophene carboxylic acid derivatives These similar compounds may share some chemical reactions but differ in their applications and specific activity profiles.

Hope this gives you a robust foundation! Anything more specific you're curious about?

Biological Activity

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C18H17N3O2S. The structure features a benzothiophene core which is known for various biological activities, including enzyme inhibition and cytotoxic effects against cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes that play critical roles in cellular processes:

  • Enzyme Inhibition : The compound acts as an inhibitor of cholinesterases (AChE and BChE), which are important for neurotransmitter regulation. Inhibiting these enzymes can enhance cholinergic signaling, making it a candidate for neurodegenerative diseases such as Alzheimer's.
    EnzymeIC50 Value (μM)
    AChE3.4
    BChE4.8

Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated significant growth inhibition in human tumor cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

  • Cell Viability Assays : The MTT assay was employed to determine the effect on cell viability at different concentrations (0, 30, 50, 100 μM) over a 24-hour period.
    Concentration (μM)Viability (%)
    0100
    3085
    5070
    10045

The results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces cytotoxicity in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. In vitro studies using SH-SY5Y neuroblastoma cells revealed that it could protect against oxidative stress-induced cell death.

Case Studies

  • Inhibition of Cholinesterases : A study published in MDPI showed that derivatives of benzothiophene exhibited potent inhibitory activity against cholinesterases. The most active compounds were further analyzed for their effects on cell viability and showed no cytotoxic effects at their IC50 concentrations .
  • Cytotoxicity Against Tumor Cell Lines : Another study highlighted the cytotoxic potential of benzothiophene derivatives against multiple human tumor cell lines. The compound's ability to induce reactive oxygen species (ROS) was correlated with its cytotoxicity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity in 4,5,6,7-Tetrahydro-1-Benzothiophene Derivatives

Multiple analogs with the 4,5,6,7-tetrahydro-1-benzothiophene scaffold have been synthesized, differing in substituent groups:

Compound Key Substituents Functional Impact Reference
Target Compound 5-Nitrobenzothiophene-2-carboxamide, methylcarbamoyl High polarity due to nitro and amide groups; potential for H-bonding
Compound 6 () 2-Fluoro, 4-methylpiperazinyl Enhanced solubility from piperazine; fluorine may improve metabolic stability
Compound 7 () Trifluoroacetyl, benzyl Electron-withdrawing trifluoroacetyl group; benzyl enhances lipophilicity
Compound 8 () 4-Methylpyrimidinylthio, benzyl Thioether linkage may influence redox stability; pyrimidine adds aromaticity
Compound in 2-Chlorophenyl, methylisoxazole Chlorophenyl increases hydrophobicity; isoxazole introduces heterocyclic diversity
Compound in 3-Phenyl-5-methylisoxazole Phenyl and methyl groups balance steric bulk and lipophilicity

Key Observations :

  • Methylcarbamoyl vs. trifluoroacetyl (Compound 7) : The former supports hydrogen bonding, while the latter is more electron-withdrawing, altering electronic density and solubility .

Pharmacological and Physicochemical Properties

Antibacterial Activity (Nitrothiophene Derivatives)

highlights 5-nitrothiophene-2-carboxamide derivatives with narrow-spectrum antibacterial activity. For example:

  • N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide : 42% purity, molecular formula C₁₆H₁₀F₃N₃O₄S₂ .
  • N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide : 99.05% purity, C₁₄H₇F₂N₃O₃S₂ .

The target compound’s 5-nitrobenzothiophene moiety may share similar antibacterial mechanisms (e.g., nitro group reduction to toxic intermediates), though its bicyclic structure could improve target binding compared to monocyclic thiophenes .

Hydrogen-Bonding and Crystal Packing

The methylcarbamoyl group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), facilitating crystal packing or protein interactions. This contrasts with Compound 7’s trifluoroacetyl group (), which lacks H-bond donors, reducing intermolecular cohesion .

Conformational Analysis (Ring Puckering)

The tetrahydrobenzothiophene core’s puckering () may influence bioactivity. Substituents like the nitro group could stabilize specific puckering amplitudes (q) or phases (φ), altering binding to biological targets compared to analogs with bulkier groups (e.g., benzyl in Compound 7) .

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